molecular formula C18H17N3O6S B11518145 [4-(Benzylsulfanyl)-2,6-dinitrophenyl](morpholin-4-yl)methanone

[4-(Benzylsulfanyl)-2,6-dinitrophenyl](morpholin-4-yl)methanone

Cat. No.: B11518145
M. Wt: 403.4 g/mol
InChI Key: KABUPJAPVANRRI-UHFFFAOYSA-N
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Description

4-[4-(BENZYLSULFANYL)-2,6-DINITROBENZOYL]MORPHOLINE is a complex organic compound that features a morpholine ring substituted with a benzylsulfanyl group and a dinitrobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(BENZYLSULFANYL)-2,6-DINITROBENZOYL]MORPHOLINE typically involves multiple steps, starting with the preparation of the benzylsulfanyl intermediate. This intermediate is then reacted with 2,6-dinitrobenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(BENZYLSULFANYL)-2,6-DINITROBENZOYL]MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(BENZYLSULFANYL)-2,6-DINITROBENZOYL]MORPHOLINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLSULFANYL)-2,6-DINITROBENZOYL]MORPHOLINE involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The dinitrobenzoic acid moiety may also interact with other molecular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H17N3O6S

Molecular Weight

403.4 g/mol

IUPAC Name

(4-benzylsulfanyl-2,6-dinitrophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C18H17N3O6S/c22-18(19-6-8-27-9-7-19)17-15(20(23)24)10-14(11-16(17)21(25)26)28-12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2

InChI Key

KABUPJAPVANRRI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2[N+](=O)[O-])SCC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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